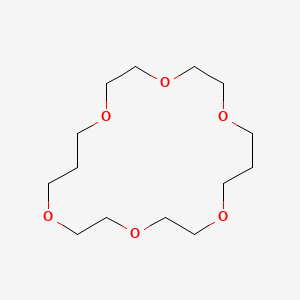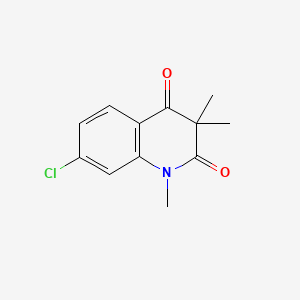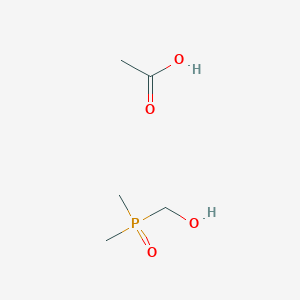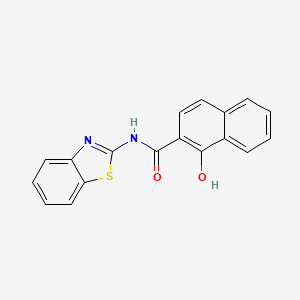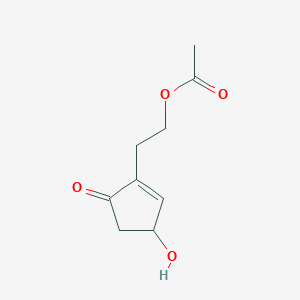
2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate is an organic compound with a unique structure that includes a cyclopentenone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate can be achieved through several methods. One common approach involves the Piancatelli rearrangement, which is catalyzed by zinc chloride (ZnCl2). This reaction typically starts with the methylation of 8-(furan-2-yl)-8-oxooctanoic acid, followed by sequential reduction and rearrangement to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of commercially available starting materials, such as suberic acid. The process includes multiple steps, such as Friedel-Crafts acylation and dehydrate cyclization, to achieve the final product .
化学反応の分析
Types of Reactions
2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: This compound shares a similar cyclopentenone structure and is used in similar applications.
Methyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate: Another structurally related compound with comparable chemical properties.
Uniqueness
2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate is unique due to its specific functional groups and the resulting chemical reactivity
特性
CAS番号 |
54460-35-4 |
|---|---|
分子式 |
C9H12O4 |
分子量 |
184.19 g/mol |
IUPAC名 |
2-(3-hydroxy-5-oxocyclopenten-1-yl)ethyl acetate |
InChI |
InChI=1S/C9H12O4/c1-6(10)13-3-2-7-4-8(11)5-9(7)12/h4,8,11H,2-3,5H2,1H3 |
InChIキー |
IWOWBTGIKQSEPQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCC1=CC(CC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



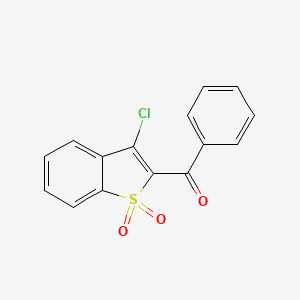

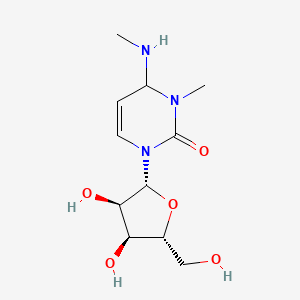
![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)

![4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine](/img/structure/B14649335.png)
